molecular formula C24H20FN5O3 B2795617 6-(2-fluorophenyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-70-9

6-(2-fluorophenyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2795617
CAS No.: 904372-70-9
M. Wt: 445.454
InChI Key: HKUVFIPASNFZDU-UHFFFAOYSA-N
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Description

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, multiple methyl groups, and a purine-based core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, introduction of the fluorophenyl group, and subsequent modifications to introduce the methyl and oxo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo groups, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluorophenyl group, multiple methyl groups, and purine-based core differentiate it from other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O3/c1-14-15(2)30-20-21(26-23(30)29(14)18-12-8-7-11-17(18)25)27(3)24(33)28(22(20)32)13-19(31)16-9-5-4-6-10-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUVFIPASNFZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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